![molecular formula C5HClFI2N B12582617 2,6-Diiodo-3-chloro-5-fluoropyridine CAS No. 514798-10-8](/img/structure/B12582617.png)
2,6-Diiodo-3-chloro-5-fluoropyridine
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Overview
Description
2,6-Diiodo-3-chloro-5-fluoropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of iodine, chlorine, and fluorine atoms attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-3-chloro-5-fluoropyridine typically involves halogenation reactions. One common method is the direct iodination of 3-chloro-5-fluoropyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-3-chloro-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Synthesis
One of the primary applications of 2,6-diiodo-3-chloro-5-fluoropyridine is in the synthesis of fluoroquinolone antibiotics. The compound serves as a crucial intermediate for various fluoroquinolone derivatives, which are known for their broad-spectrum antibacterial activity. For instance, it is involved in the synthesis of Gemifloxacin, an antibiotic used to treat respiratory infections. The structural modifications facilitated by this compound allow for the reduction of side effects while enhancing therapeutic efficacy .
Case Study: Gemifloxacin Synthesis
In a documented study, researchers utilized this compound as a starting material to synthesize Gemifloxacin through a series of reactions involving nucleophilic substitutions and cyclization processes. The yield and purity of the final product were significantly improved by optimizing reaction conditions, showcasing the compound's utility in pharmaceutical chemistry .
Agrochemical Applications
Herbicide Development
The compound also finds application in the development of herbicides. Its derivatives have been studied for their potential as pre-emergent herbicides that inhibit weed growth without affecting crop yield. The synthesis of 3-substituted derivatives from this compound has been explored extensively for this purpose .
Case Study: Herbicidal Activity
Research has demonstrated that derivatives synthesized from this compound exhibit significant herbicidal activity against various weed species. In one study, a series of 3-substituted pyridine derivatives were evaluated for their efficacy in controlling weed growth in agricultural settings. The results indicated that certain modifications to the pyridine ring led to increased herbicidal activity and selectivity .
Material Science Applications
Functional Materials
In materials science, this compound is utilized as a building block for synthesizing functional materials with specific electronic properties. Its ability to form stable complexes with metals makes it valuable in the development of conductive polymers and organic electronic devices .
Case Study: Conductive Polymers
A study focused on the incorporation of this compound into polymer matrices to enhance electrical conductivity. The resultant materials demonstrated improved charge transport properties compared to conventional polymers, indicating potential applications in organic photovoltaics and sensors .
Mechanism of Action
The mechanism of action of 2,6-Diiodo-3-chloro-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, resulting in potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoropyridine: Similar structure but lacks iodine atoms.
2,6-Diiodo-3-chloropyridine: Similar structure but lacks fluorine atoms.
2,6-Dichloro-3-iodopyridine: Similar structure but lacks fluorine atoms.
Uniqueness
2,6-Diiodo-3-chloro-5-fluoropyridine is unique due to the presence of both iodine and fluorine atoms, which impart distinct chemical and biological properties
Biological Activity
2,6-Diiodo-3-chloro-5-fluoropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological applications. This compound's unique structure, characterized by multiple halogen substituents, suggests diverse interactions with biological targets, making it a candidate for various pharmacological studies.
Chemical Structure and Properties
The chemical formula of this compound is C_5H_2ClF I_2N. The presence of iodine and chlorine atoms significantly influences its reactivity and biological activity. The fluorine atom enhances lipophilicity, which can improve membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that halogenated pyridine derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have been studied for their efficacy against various bacterial strains. A study demonstrated that derivatives with fluorine in the structure often display enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes and metabolic processes .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression. For example, pyridine derivatives have been implicated in the inhibition of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation. Inhibitors targeting CDK8 and CDK19 have been explored for their therapeutic potential in colorectal cancer .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several pyridine derivatives, including those with similar structures to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 µg/mL to 64 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Enzyme Interaction : Another significant finding involved the interaction of halogenated pyridines with thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition constant (Ki) values suggested that these compounds could effectively compete with natural substrates, indicating their potential as chemotherapeutic agents .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have not been extensively documented; however, related compounds indicate a promising profile. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the compound's viability as a drug candidate. Compounds with similar structures have shown moderate clearance rates in vivo, suggesting a need for optimization to enhance stability and reduce toxicity .
Data Tables
Compound | MIC (µg/mL) | Target Enzyme | Ki (mM) | Activity |
---|---|---|---|---|
This compound | 0.25 - 64 | Thymidylate Synthase | 0.13 | Competitive Inhibition |
Related Pyridine Derivative | 4 - 64 | Cyclin-dependent Kinase | 7.2 | High Affinity |
Properties
CAS No. |
514798-10-8 |
---|---|
Molecular Formula |
C5HClFI2N |
Molecular Weight |
383.33 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2,6-diiodopyridine |
InChI |
InChI=1S/C5HClFI2N/c6-2-1-3(7)5(9)10-4(2)8/h1H |
InChI Key |
ZIAGYCYFFHXWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)I)F |
Origin of Product |
United States |
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